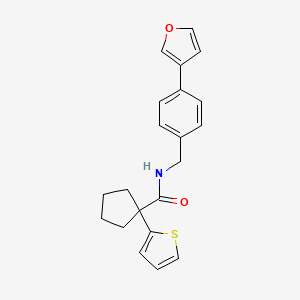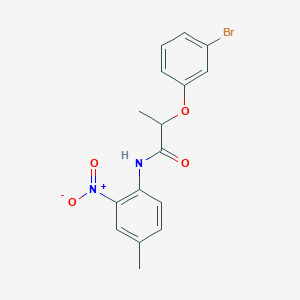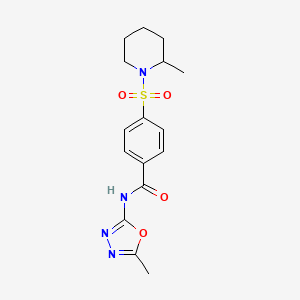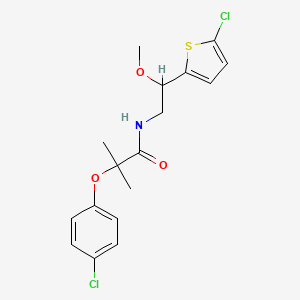![molecular formula C17H12ClF6N5O4 B2539373 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 338979-22-9](/img/structure/B2539373.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring and a piperazine ring, both of which are common in many pharmaceutical and agrochemical compounds . The presence of trifluoromethyl groups and nitro groups suggests that this compound could have unique physical and chemical properties .
Synthesis Analysis
The synthesis of similar compounds typically involves the introduction of trifluoromethyl groups into the pyridine ring . This can be achieved through various methods, such as the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyridine ring and a piperazine ring, along with trifluoromethyl and nitro groups. These groups could bestow many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the trifluoromethyl groups and the nitro groups could potentially undergo various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl groups, the nitro groups, and the pyridine and piperazine rings .Applications De Recherche Scientifique
Androgen Receptor Downregulation
AZD3514, derived by modifying the lead androgen receptor downregulator, was identified as a small-molecule androgen receptor downregulator for advanced prostate cancer treatment. The alterations included the removal of the basic piperazine nitrogen atom, introduction of a solubilizing end group, and partial reduction of the triazolopyridazine moiety, addressing hERG and physical property issues. This compound, designated AZD3514, is being evaluated in a Phase I clinical trial for patients with castrate-resistant prostate cancer (Bradbury et al., 2013).
Novel Insecticides Development
The compound PAPP, a 5-HT(1A) agonist with high affinity for the serotonin receptor from the parasitic nematode Haemonchus contortus, served as a lead compound for designing novel insecticides. The newly designed 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives were synthesized and evaluated against the armyworm Pseudaletia separata. These compounds demonstrated growth-inhibiting and larvicidal activities, with a quantitative structure-activity relationship established for the growth-inhibiting activities (Cai et al., 2010).
Glycine Transporter 1 Inhibition
A structurally diverse back-up compound of TP0439150, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound demonstrated potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and an increase in cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).
Antineoplastic Tyrosine Kinase Inhibition
Flumatinib, an antineoplastic tyrosine kinase inhibitor, is in Phase I clinical trials for treating chronic myelogenous leukemia (CML). The study focused on identifying flumatinib metabolites in CML patients, determining the main metabolic pathways after oral administration. The main metabolites of flumatinib in humans were products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with phase I and II metabolites identified in plasma, urine, and feces (Gong et al., 2010).
Mécanisme D'action
Target of Action
The compound likely interacts with specific proteins or enzymes in the body, which serve as its primary targets. The trifluoromethylpyridine moiety is a common structural motif in active pharmaceutical ingredients , suggesting that it may interact with a variety of biological targets.
Orientations Futures
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF6N5O4/c18-11-5-10(17(22,23)24)8-25-15(11)27-3-1-26(2-4-27)14-12(28(30)31)6-9(16(19,20)21)7-13(14)29(32)33/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUJFYCXFPLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF6N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2539290.png)
![(E)-N-[(1-Cyclopropylimidazol-4-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2539291.png)



![ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2539297.png)



![7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539306.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2539308.png)


